Cas no 1396883-15-0 (N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide)

N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide
- F6200-4171
- 1396883-15-0
- AKOS024538435
- N-((4-hydroxychroman-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide
- VU0536654-1
- N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-(trifluoromethoxy)benzamide
-
- Inchi: 1S/C18H16F3NO4/c19-18(20,21)26-13-7-5-12(6-8-13)16(23)22-11-17(24)9-10-25-15-4-2-1-3-14(15)17/h1-8,24H,9-11H2,(H,22,23)
- InChI Key: VDBWWGVUCIFRRO-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C(NCC1(C2C=CC=CC=2OCC1)O)=O)(F)F
Computed Properties
- Exact Mass: 367.10314248g/mol
- Monoisotopic Mass: 367.10314248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: 3.1
N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-4171-20μmol |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-75mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-10μmol |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-5mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-10mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-20mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-25mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-40mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-2μmol |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6200-4171-50mg |
N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
1396883-15-0 | 50mg |
$160.0 | 2023-09-09 |
N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide Related Literature
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
Additional information on N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide
Recent Advances in the Study of N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide (CAS: 1396883-15-0)
In recent years, the compound N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide (CAS: 1396883-15-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzopyran scaffold and trifluoromethoxy substituent, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a compound of considerable interest for drug development.
Recent studies have explored the synthetic methodologies for producing N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide with high yield and purity. Advanced techniques such as multi-step organic synthesis and catalytic asymmetric hydrogenation have been employed to optimize the production process. These efforts have not only improved the scalability of the synthesis but also enhanced the reproducibility of the compound, which is critical for further preclinical and clinical evaluations.
Pharmacological investigations have revealed that this compound exhibits notable activity in modulating specific biological targets. Preliminary in vitro and in vivo studies suggest that it may interact with key enzymes or receptors involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases. Additionally, its trifluoromethoxy group is believed to contribute to its metabolic stability and bioavailability, which are crucial factors for its development as a therapeutic agent.
One of the most significant findings in recent research is the compound's potential application in neurodegenerative diseases. Studies have demonstrated its ability to cross the blood-brain barrier and exert neuroprotective effects in animal models. These findings open new avenues for exploring its use in conditions such as Alzheimer's disease and Parkinson's disease, where current treatment options are limited.
Despite these promising results, challenges remain in fully understanding the compound's safety profile and long-term effects. Ongoing research is focused on conducting comprehensive toxicology studies and optimizing its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide (CAS: 1396883-15-0) represents a compelling area of research in chemical biology and drug discovery. Its unique chemical structure and promising pharmacological properties position it as a potential lead compound for the development of novel therapeutics. Future studies will be crucial in validating its efficacy and safety, paving the way for its potential use in clinical settings.
1396883-15-0 (N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-4-(trifluoromethoxy)benzamide) Related Products
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)



